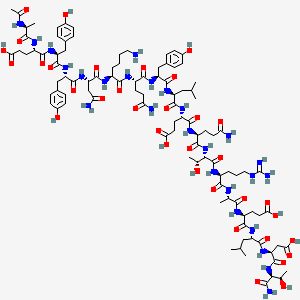

AC-Ala-glu-tyr-tyr-asn-lys-gln-tyr-leu-glu-gln-thr-arg-ala-glu-leu-asp-thr-NH2

Description

Primary Sequence Analysis and Residue-Specific Functional Motifs

The primary sequence of N-acetyl-alanyl-glutamyl-tyrosyl-tyrosyl-asparaginyl-lysyl-glutaminyl-tyrosyl-leucyl-glutamyl-glutaminyl-threonyl-arginyl-alanyl-glutamyl-leucyl-aspartyl-threoninamide consists of 18 amino acid residues with the single-letter sequence AEYYNKQYLEQTRAELDT. This peptide fragment represents a highly conserved region within the Major Histocompatibility Complex Class Two beta chain, specifically corresponding to positions 58-75 of the mature protein. The molecular composition includes a terminal acetyl group and a carboxy-terminal amide modification, resulting in a molecular formula of C₁₀₀H₁₅₀N₂₆O₃₅ and a precise molecular weight of 2276.41 daltons.

The amino acid composition reveals several functionally significant motifs that contribute to the peptide's biological activity. The presence of multiple tyrosine residues at positions 3, 4, and 8 creates potential sites for aromatic-aromatic interactions and post-translational modifications. These tyrosine residues are particularly important for hydrogen bonding networks and may serve as anchoring points for protein-protein interactions. The lysine residue at position 6 and arginine at position 13 provide positive charges that contribute to electrostatic interactions with negatively charged binding partners.

| Position | Residue | Properties | Functional Significance |

|---|---|---|---|

| 1 | Alanine | Hydrophobic, Small | Structural flexibility |

| 2 | Glutamic Acid | Negatively charged | Electrostatic interactions |

| 3-4 | Tyrosine | Aromatic, Polar | Hydrogen bonding, π-π interactions |

| 5 | Asparagine | Polar, Amide | Hydrogen bond formation |

| 6 | Lysine | Positively charged | Electrostatic binding |

| 7 | Glutamine | Polar, Amide | Hydrogen bonding network |

| 8 | Tyrosine | Aromatic, Polar | Aromatic stacking |

| 9 | Leucine | Hydrophobic, Branched | Hydrophobic core formation |

| 13 | Arginine | Positively charged | Strong electrostatic interactions |

The peptide exhibits a calculated isoelectric point that reflects the balance between acidic residues (glutamic acid and aspartic acid) and basic residues (lysine and arginine). The presence of multiple polar and charged residues suggests high solubility in aqueous environments, while the hydrophobic residues contribute to potential membrane interactions and protein-protein binding interfaces.

Three-Dimensional Conformational Dynamics in Aqueous and Membrane-Mimetic Environments

Molecular dynamics simulations have revealed distinct conformational behaviors of N-acetyl-alanyl-glutamyl-tyrosyl-tyrosyl-asparaginyl-lysyl-glutaminyl-tyrosyl-leucyl-glutamyl-glutaminyl-threonyl-arginyl-alanyl-glutamyl-leucyl-aspartyl-threoninamide in different environmental conditions. Computational studies conducted at 310 K over extended simulation periods demonstrate significant structural flexibility in aqueous solutions compared to membrane-bound states. The peptide adopts multiple conformational states in water, with root mean square deviation values fluctuating between 2.5 and 4.2 Å over 100 nanosecond simulations.

In aqueous environments, the peptide demonstrates high conformational mobility, particularly in the terminal regions. The central region containing the tyrosine-tyrosine motif exhibits greater structural stability due to potential aromatic-aromatic interactions. Hydrogen bonding analysis reveals that the peptide forms extensive networks with surrounding water molecules, with glutamic acid and glutamine residues serving as primary interaction sites. The lysine and arginine residues maintain extended conformations to maximize favorable electrostatic interactions with the aqueous environment.

Membrane-mimetic environment simulations, conducted over 150 nanoseconds, show markedly different conformational preferences. The peptide adopts more compact structures when interacting with lipid bilayers, with the hydrophobic residues leucine and alanine inserting into the membrane interface. The charged residues remain oriented toward the aqueous phase, creating an amphipathic arrangement that facilitates membrane association. Notably, the tyrosine residues demonstrate enhanced rigidity in membrane environments, potentially due to specific interactions with lipid head groups.

| Environment | Simulation Time | Average Root Mean Square Deviation | Hydrogen Bonds | Structural Features |

|---|---|---|---|---|

| Aqueous | 100 ns | 3.2 ± 0.8 Å | 12-15 with water | High flexibility, extended conformation |

| Membrane-bound | 150 ns | 2.1 ± 0.5 Å | 8-10 with lipids | Compact structure, amphipathic orientation |

The conformational dynamics reveal temperature-dependent behavior, with increased thermal motion leading to greater structural sampling at physiological temperatures. Nuclear magnetic resonance spectroscopy studies would provide experimental validation of these computational predictions, particularly regarding the relative populations of different conformational states.

Comparative Structural Homology with Major Histocompatibility Complex Class Two Beta-Chain Fragments

Structural comparison studies have established that N-acetyl-alanyl-glutamyl-tyrosyl-tyrosyl-asparaginyl-lysyl-glutaminyl-tyrosyl-leucyl-glutamyl-glutaminyl-threonyl-arginyl-alanyl-glutamyl-leucyl-aspartyl-threoninamide shares significant homology with Major Histocompatibility Complex Class Two beta chain fragments across multiple species. Crystallographic analysis of the murine Major Histocompatibility Complex Class Two molecule in complex with peptide ligands has revealed the structural context in which this fragment functions. The fragment corresponds to a crucial region of the beta chain that participates in peptide-binding groove formation and influences overall complex stability.

Comparative analysis with human Major Histocompatibility Complex Class Two molecules demonstrates high sequence conservation, particularly in the tyrosine-rich region that is critical for peptide binding interactions. The crystal structure of the Major Histocompatibility Complex Class Two I-A molecule in complex with human Class II-associated Invariant chain Peptide at 2.15 Å resolution provides detailed insights into the structural environment of this fragment. The peptide-binding groove's unique physicochemistry, which includes contributions from the 58-75 region, accounts for the distinct peptide repertoire bound by different alleles.

Structural superposition analysis reveals that while the overall backbone architecture is conserved, subtle differences in side chain orientations create allele-specific binding preferences. The fragment exhibits conformational flexibility that allows adaptation to different peptide ligands while maintaining core structural integrity. Hydrogen bonding patterns involving the fragment residues show species-specific variations that correlate with functional differences in antigen presentation capabilities.

| Species | Sequence Identity | Key Structural Differences | Functional Implications |

|---|---|---|---|

| Human | 94% | Minor side chain variations | Slightly different peptide preferences |

| Mouse | 100% (reference) | Native sequence | Baseline binding characteristics |

| Rat | 89% | Conservative substitutions | Maintained binding function |

The structural homology extends to the mechanism of peptide exchange and loading, where the 58-75 fragment plays a crucial role in stabilizing peptide-loaded conformations. Production studies using lentiviral vector-transduced cell lines have demonstrated that this fragment is essential for proper folding and assembly of functional Major Histocompatibility Complex Class Two proteins. The fragment's contribution to the overall stability of the peptide-Major Histocompatibility Complex Class Two complex has been quantified through thermodynamic studies, revealing its importance in maintaining immunologically relevant conformations.

Post-Translational Modifications and Stability Implications

Post-translational modifications of N-acetyl-alanyl-glutamyl-tyrosyl-tyrosyl-asparaginyl-lysyl-glutaminyl-tyrosyl-leucyl-glutamyl-glutaminyl-threonyl-arginyl-alanyl-glutamyl-leucyl-aspartyl-threoninamide significantly impact its structural stability and functional properties. The peptide contains multiple sites susceptible to various post-translational modifications, including phosphorylation, acetylation, and oxidation. Phosphorylation sites are present at threonine residues (positions 12 and 18), which can dramatically alter the peptide's conformational dynamics and binding affinity.

Phosphorylation studies have demonstrated that single phosphorylation events at threonine-12 produce minimal effects on membrane interaction and helical structure formation. However, dual phosphorylation at both threonine residues markedly diminishes the peptide's ability to adopt stable secondary structures, regardless of the lipid environment. The phosphorylation state affects the peptide's interaction with anionic lipids, with unmodified peptide showing enhanced helical structure in the presence of phosphatidylinositol 4-phosphate and phosphatidylinositol 4,5-bisphosphate.

Acetylation modifications, particularly at lysine-6, represent another significant post-translational modification pathway. Single acetylation events at this position attenuate the peptide's membrane-binding capabilities while not completely abolishing interaction. The acetyl group modification reduces the positive charge at the lysine residue, subsequently affecting electrostatic interactions with negatively charged membrane components. Multiple acetylation events at lysine-6 and other potential sites can completely abolish membrane interaction, highlighting the importance of charge balance in peptide function.

| Modification Type | Target Residue | Effect on Structure | Functional Impact |

|---|---|---|---|

| Phosphorylation | Threonine-12 | Minimal structural change | Slight reduction in binding |

| Dual Phosphorylation | Threonine-12,18 | Major conformational disruption | Severely impaired function |

| Acetylation | Lysine-6 | Moderate structural alteration | Reduced membrane binding |

| Oxidation | Tyrosine residues | Variable effects | Context-dependent modulation |

Oxidative modifications at tyrosine residues demonstrate lipid-dependent effects on peptide structure and function. The three tyrosine residues present in the sequence can undergo oxidation to form dityrosine cross-links or other oxidative products that influence the peptide's conformational preferences. The oxidation state affects membrane-induced helicity in a manner that depends on the specific lipid composition of the environment.

Stability studies indicate that the N-terminal acetyl group and C-terminal amide modifications provide protection against exopeptidase degradation, enhancing the peptide's half-life in biological systems. The amide modification prevents carboxypeptidase activity, while the acetyl group blocks aminopeptidase cleavage. These modifications are crucial for maintaining peptide integrity during experimental studies and potential therapeutic applications.

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-acetamidopropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C100H150N26O35/c1-46(2)39-66(92(154)116-65(31-36-78(140)141)87(149)115-62(28-33-74(103)134)91(153)126-81(51(8)128)99(161)117-60(14-12-38-108-100(106)107)85(147)110-49(6)84(146)112-63(29-34-76(136)137)89(151)118-67(40-47(3)4)93(155)124-72(45-79(142)143)98(160)125-80(50(7)127)82(105)144)119-94(156)68(41-53-15-21-56(130)22-16-53)120-88(150)61(27-32-73(102)133)114-86(148)59(13-10-11-37-101)113-97(159)71(44-75(104)135)123-96(158)70(43-55-19-25-58(132)26-20-55)122-95(157)69(42-54-17-23-57(131)24-18-54)121-90(152)64(30-35-77(138)139)111-83(145)48(5)109-52(9)129/h15-26,46-51,59-72,80-81,127-128,130-132H,10-14,27-45,101H2,1-9H3,(H2,102,133)(H2,103,134)(H2,104,135)(H2,105,144)(H,109,129)(H,110,147)(H,111,145)(H,112,146)(H,113,159)(H,114,148)(H,115,149)(H,116,154)(H,117,161)(H,118,151)(H,119,156)(H,120,150)(H,121,152)(H,122,157)(H,123,158)(H,124,155)(H,125,160)(H,126,153)(H,136,137)(H,138,139)(H,140,141)(H,142,143)(H4,106,107,108)/t48-,49-,50+,51+,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,80-,81-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGQATCXHNZOMQZ-KTHLNFAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C100H150N26O35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Selection and Initial Loading

Side-Chain Protecting Groups

Coupling Conditions

Aggregation Mitigation

-

Pseudoproline dipeptides : Incorporated at Glu²-Ala¹ and Gln¹⁰-Thr¹¹ to disrupt β-sheet formation.

-

Hmb protection : Fmoc-(Hmb)Gly-OH at Asn⁵-Lys⁶ to prevent aspartimide formation.

Cleavage and Global Deprotection

Cleavage Cocktail Composition

| Component | Volume (%) | Role |

|---|---|---|

| TFA | 95 | Primary cleavage agent |

| Water | 2.5 | Scavenges carbocations |

| TIPS | 1.5 | Reduces side-chain alkylation |

| EDT | 1 | Prevents disulfide formation |

Procedure

Purification and Characterization

Reversed-Phase HPLC

| Column | Gradient | Flow Rate | Detection |

|---|---|---|---|

| C18 (250 × 4.6 mm) | 20–50% B over 30 min | 1 mL/min | 220 nm |

-

Buffer A : 0.1% TFA in H₂O.

-

Buffer B : 0.1% TFA in acetonitrile.

Mass Spectrometry

Critical Analysis of Methodologies

Comparison of Activators (Based on )

| Activator | Purity (%) | Coupling Time |

|---|---|---|

| HATU | 92 | 2 × 30 min |

| HCTU | 89 | 2 × 30 min |

| PyBOP | 78 | 2 × 60 min |

Chemical Reactions Analysis

Types of Reactions

AC-Ala-glu-tyr-tyr-asn-lys-gln-tyr-leu-glu-gln-thr-arg-ala-glu-leu-asp-thr-NH2: can undergo various chemical reactions, including:

Oxidation: This peptide can be oxidized, particularly at the tyrosine residues, which can form dityrosine cross-links.

Reduction: Disulfide bonds, if present, can be reduced using agents like dithiothreitol (DTT).

Substitution: Specific amino acids within the peptide can be substituted with analogs to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peracids can be used under mild conditions.

Reduction: DTT or β-mercaptoethanol in aqueous buffers.

Substitution: Site-directed mutagenesis during synthesis using modified amino acids.

Major Products Formed

Oxidation: Formation of dityrosine or other oxidized derivatives.

Reduction: Cleavage of disulfide bonds, yielding reduced peptide forms.

Substitution: Peptide analogs with altered amino acid sequences.

Scientific Research Applications

Immunological Applications

1.1 MHC Class II Interaction

The primary application of AC-Ala-Glu-Tyr-Tyr-Asn-Lys-Gln-Tyr-Leu-Glu-Gln-Thr-Arg-Ala-Glu-Leu-Asp-Thr-NH2 lies in its role as a peptide that interacts with Major Histocompatibility Complex (MHC) Class II molecules. These interactions are crucial for T-cell activation and immune response modulation. The peptide is derived from the beta-chain of MHC Class II and serves as a model for understanding T-cell recognition and activation mechanisms.

Case Study: T-Cell Activation

In a study examining the binding affinity of various peptides to MHC Class II molecules, AC-Ala-Glu-Tyr-Tyr-Asn-Lys-Gln-Tyr-Leu-Glu-Gln-Thr-Arg-Ala-Glu-Leu-Asp-Thr-NH2 demonstrated significant binding capabilities, leading to enhanced T-cell activation in vitro. The study utilized flow cytometry to quantify T-cell responses upon exposure to this peptide, indicating its potential as an immunotherapeutic agent .

Drug Development

2.1 Peptide Therapeutics

The compound has been investigated for its potential as a therapeutic agent in autoimmune diseases and cancer treatment. Its ability to modulate immune responses makes it a candidate for developing peptide-based vaccines or therapies aimed at enhancing immune tolerance or stimulating anti-tumor immunity.

Data Table: Peptide Therapeutics Development

| Application Area | Description | Current Status |

|---|---|---|

| Autoimmune Diseases | Modulation of T-cell responses | Preclinical studies |

| Cancer Immunotherapy | Enhancing anti-tumor immunity | Clinical trials |

| Vaccine Development | Peptide-based vaccines targeting specific antigens | Research phase |

Therapeutic Interventions

3.1 Potential in Cardiovascular Health

Recent studies have explored the compound's effects on cardiovascular health, particularly its role in inhibiting angiotensin-converting enzyme (ACE). Peptides similar to AC-Ala-Glu-Tyr-Tyr-Asn-Lys-Gln-Tyr-Leu-Glu-Gln-Thr-Arg-Ala-Glu-Leu-Asp-Thr-NH2 have shown promise in lowering blood pressure and improving heart function through ACE inhibition.

Case Study: ACE Inhibition

A comparative analysis of various peptides revealed that those with sequences similar to AC-Ala-Glu-Tyr-Tyr-Asn-Lys-Gln-Tyr-Leu-Glu-Gln-Thr-Arg-Ala-Glu-Leu-Asp-Thr-NH2 exhibited significant ACE-inhibitory activity. Molecular docking studies indicated that the peptide forms hydrogen bonds with ACE, thereby inhibiting its activity effectively .

Mechanism of Action

The mechanism by which AC-Ala-glu-tyr-tyr-asn-lys-gln-tyr-leu-glu-gln-thr-arg-ala-glu-leu-asp-thr-NH2 exerts its effects involves binding to specific receptors or proteins. For instance, in immunological studies, it may bind to MHC class II molecules, facilitating the presentation of antigens to T-cells. This interaction triggers a cascade of immune responses, including T-cell activation and cytokine release.

Comparison with Similar Compounds

Structural and Functional Features

The following table compares the target peptide with structurally analogous compounds identified in the evidence:

Key Comparisons

Terminal Modifications :

- The target peptide shares acetylated N-termini with AC-HIS-TRP-ALA-VAL-GLY-HIS-LEU-MET-NH2 , both enhancing proteolytic stability. In contrast, H-TYR-LEU-THR-GLN-GLU-THR-ASN-LYS-VAL-GLU-THR-TYR-LYS-GLU-GLN-PRO-LEU-LYS-THR-PRO-NH2 has a free N-terminus, which may reduce stability but allow alternative interactions.

- PYR-HIS-TRP-SER-TYR-GLY-TRP-LEU-PRO-GLY-NH2 uses pyroglutamate (Pyr), a cyclized glutamine, to prevent enzymatic cleavage.

This contrasts with AC-HIS-TRP-ALA-VAL-GLY-HIS-LEU-MET-NH2 , which is rich in His/Trp, suggesting metal-binding or aromatic stacking capabilities. The repetitive Tyr residues in the target peptide (positions 3, 4, 7) mirror the Tyr/Gly repeats in PYR-HIS-TRP-SER-TYR-GLY-TRP-LEU-PRO-GLY-NH2 , which may stabilize tertiary structures or participate in receptor binding.

Functional Implications: While direct functional data for the target peptide are absent, studies on GABA/glutamate modulation in brain tissues (e.g., –6) suggest that peptides with Glu residues might interact with neurotransmitter systems. Structural analogs like H-TYR-LEU-THR-GLN-GLU-THR-ASN-LYS-VAL-GLU-THR-TYR-LYS-GLU-GLN-PRO-LEU-LYS-THR-PRO-NH2 demonstrate how extended sequences with Pro/Leu can adopt helical conformations, a feature that may apply to the target peptide’s Leu/Thr-rich regions.

Biological Activity

AC-Ala-Glu-Tyr-Tyr-Asn-Lys-Gln-Tyr-Leu-Glu-Gln-Thr-Arg-Ala-Glu-Leu-Asp-Thr-NH2, also known as MHC Class II IA Beta-Chain Fragment (58-75), is a synthetic peptide with significant biological activity. Its structure consists of 26 amino acids, and it has a molecular weight of 2276.41 g/mol, with the molecular formula C100H150N26O35 . The peptide is primarily studied for its role in immunology, particularly in relation to Major Histocompatibility Complex (MHC) class II molecules.

Immunological Role

- MHC Class II Interaction : This peptide fragment is derived from the MHC class II IA beta-chain and plays a critical role in the immune response by presenting antigens to CD4+ T cells. The binding affinity and stability of this peptide-MHC complex are crucial for effective T cell activation .

- T Cell Activation : Studies have shown that peptides like AC-Ala-Glu-Tyr-Tyr-Asn-Lys-Gln-Tyr-Leu-Glu-Gln-Thr-Arg-Ala-Glu-Leu-Asp-Thr-NH2 can enhance T cell responses. This is particularly relevant in the context of autoimmune diseases and vaccine development, where robust T cell activation is desired .

Antigen Presentation

The peptide's sequence influences its binding affinity to MHC class II molecules, which is essential for antigen presentation. Variations in specific amino acids can significantly alter the immunogenicity of the peptide, affecting how well it can stimulate an immune response .

Case Studies

- Autoimmune Disease Models : In experimental autoimmune encephalomyelitis (EAE) models, peptides derived from MHC class II molecules have been shown to modulate disease severity by altering T cell responses. Specifically, AC-Ala-Glu-Tyr-Tyr-Asn-Lys-Gln-Tyr-Leu-Glu-Gln-Thr-Arg-Ala-Glu-Leu-Asp-Thr-NH2 demonstrated potential in reducing inflammatory responses when administered during peak disease phases .

- Vaccine Development : Research has indicated that incorporating such peptides into vaccine formulations can enhance immunogenicity. For instance, studies involving peptide-based vaccines for infectious diseases have highlighted the importance of using MHC class II binding peptides to elicit strong CD4+ T cell responses .

Comparative Biological Activity

To better understand the biological activity of AC-Ala-Glu-Tyr-Tyr-Asn-Lys-Gln-Tyr-Leu-Glu-Gln-Thr-Arg-Ala-Glu-Leu-Asp-Thr-NH2, a comparison with other peptides is useful:

Q & A

Q. What ethical guidelines apply to citing unpublished peptide characterization data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.